Lobucavir

Beschreibung

Systematic IUPAC Name and Molecular Formula

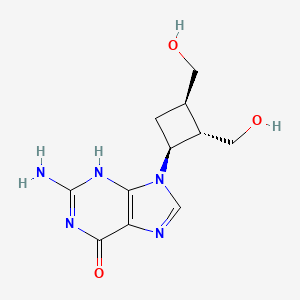

Lobucavir is systematically named as 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one (Figure 1). Its molecular formula, C₁₁H₁₅N₅O₃ , reflects a compact cyclobutyl core substituted with hydroxymethyl groups and a modified purine base. The molecular weight is 265.27 g/mol , with a polar surface area of 125.76 Ų, contributing to its membrane permeability.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one | |

| Molecular Formula | C₁₁H₁₅N₅O₃ | |

| CAS Registry Number | 127759-89-1 |

Stereochemical Configuration and Absolute Stereochemistry

This compound’s antiviral activity is highly dependent on its absolute stereochemistry , designated as (1R,2R,3S) . The cyclobutane ring adopts a chair-like conformation , with the guanine base in an anti-orientation relative to the pseudosugar moiety (Figure 2). This spatial arrangement mimics natural nucleosides, enabling competitive inhibition of viral polymerases.

Critical Stereochemical Features :

- Cyclobutane substituents : Two hydroxymethyl groups at positions 2 and 3.

- Purine orientation : Anti-configuration ensures proper binding to viral DNA polymerases.

Enantiomeric studies demonstrate that only the (1R,2R,3S) isomer exhibits antiviral activity, while its mirror image is inactive. For example, the enantiomer 8 (1S,2S,3R) showed no efficacy against herpesviruses, underscoring the necessity of correct stereochemistry.

Table 2: Stereochemical Data

| Parameter | Description |

|---|---|

| Absolute Configuration | (1R,2R,3S) |

| Key Functional Groups | 2,3-bis(hydroxymethyl)cyclobutyl; 2-aminopurin-6-one |

| Spatial Arrangement | Chair-like cyclobutane with anti-purine orientation |

Structural Analogs in the Cyclobutyl Nucleoside Family

This compound belongs to a class of cyclobutyl nucleoside analogs designed to resist enzymatic degradation while mimicking natural substrates. Key analogs include:

Oxetanocin G

A naturally occurring cyclobutyl nucleoside isolated from Bacillus megaterium, Oxetanocin G shares this compound’s cyclobutane core but lacks the hydroxymethyl substitutions. It exhibits activity against HIV and HBV but lower potency compared to synthetic derivatives.

BMS-200475 (Entecavir)

This carbocyclic analog replaces this compound’s cyclobutane with a cyclopentyl ring and a methylene group, enhancing stability against phosphorylases. It inhibits hepatitis B virus (HBV) polymerase at nanomolar concentrations.

2'-Substituted Cyclobutyl Derivatives

Recent syntheses explore 2'-fluoro and 2'-azido modifications to improve binding affinity to mutant HIV reverse transcriptases. These analogs retain the cyclobutyl core but show mixed efficacy in cell-free assays.

Table 3: Structural Comparison of Cyclobutyl Nucleoside Analogs

Broader Nucleoside Analog Family

While not cyclobutyl derivatives, acyclic nucleosides like acyclovir and ganciclovir share this compound’s mechanism of action. These analogs employ flexible sugar mimics (e.g., hydroxyethoxymethyl) to evade phosphorylation barriers. However, their open-chain structures render them susceptible to enzymatic cleavage, unlike rigid cyclobutyl systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Key Reaction Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | [2 + 2] Cycloaddition | Dimenthyl fumarate, ketene dimethyl acetal, -78°C | 85% |

| 2 | Diester Reduction | LiAlH₄, THF, 0°C → 25°C | 92% |

| 3 | Benzoylation | Benzoyl chloride, pyridine, DMAP, 0°C | 95% |

| 4 | Deketalization | HCl (aq), MeOH, 50°C | 88% |

| 5 | Stereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -20°C | 91% |

| 6 | N9-Alkylation | 2-Amino-6-iodopurine, TBAB, cyclobutyl triflate, DMF | 78% |

| 7 | Deprotection | MeOH/HCl (conc.), reflux | 98% |

The cycloaddition step utilizes dimenthyl fumarate as a chiral auxiliary, ensuring enantioselective formation of the cis-fused cyclobutane. The subsequent NaBH₄/CeCl₃-mediated reduction selectively generates the (1S,2R,3R) configuration, critical for antiviral activity. Purine alkylation at the N9 position is achieved using tetra-n-butylammonium bromide (TBAB) to enhance regioselectivity, avoiding competing N7 alkylation.

Regioselective N-Alkylation of Purine Derivatives

An alternative route, reported by Poisson et al., focuses on late-stage purine functionalization. This method prioritizes modularity for analog synthesis but suffers from lower yields (11–51%).

Reaction Sequence and Challenges

N-Alkylation of 2-Amino-6-iodopurine :

Chemoselective Ketone Reduction :

Deprotection and Purification :

- Challenges: Polar diastereomers require chromatographic separation (5–7% MeOH/CHCl₃), reducing scalability.

This method’s regioselectivity hinges on steric effects—the N9 position is favored due to reduced steric hindrance compared to N7. However, the lack of chiral auxiliaries necessitates post-synthetic resolution, limiting its utility for large-scale production.

Comparative Analysis of Methods

The asymmetric cycloaddition method remains superior for industrial applications due to its high yield and enantiocontrol. In contrast, the N-alkylation route provides access to structural analogs for structure-activity relationship (SAR) studies.

Critical Challenges and Innovations

- Cyclobutane Strain Energy : The 90° bond angles in the cyclobutane ring necessitate mild reaction conditions to prevent ring-opening. LiAlH₄ reductions are performed at 0°C to avoid β-elimination.

- Purine Solubility : Alkylation steps require polar aprotic solvents (DMF, acetonitrile) and phase-transfer catalysts (TBAB) to solubilize the purine base.

- Diastereomer Separation : Poisson et al. employed hydrophilic interaction chromatography (HILIC) for cyclobutanol separation, but industrial processes prefer crystallization—a challenge addressed in via benzoylation-induced crystallinity.

Analyse Chemischer Reaktionen

Lobucavir undergoes various chemical reactions, including:

Common reagents used in these reactions include diisopropoxytitanium dichloride, lithium aluminum hydride, diisobutylaluminum hydride, and hydrochloric acid . The major products formed from these reactions are intermediates that lead to the final this compound compound.

Wissenschaftliche Forschungsanwendungen

Efficacy in Clinical Trials

Lobucavir has been evaluated in various clinical settings, especially for its antiviral activity against chronic infections:

- Hepatitis B : Clinical trials have indicated that this compound can effectively reduce HBV viremia in patients. In one study, it was noted that daily doses significantly decreased HBV DNA levels .

- Cytomegalovirus Infections : Trials demonstrated that this compound was well-tolerated and showed antiviral activity against HCMV, particularly in patients resistant to ganciclovir .

Summary of Research Findings

Case Studies

- Woodchuck Model for Hepatitis B : A study involving chronically infected woodchucks showed that daily oral administration of this compound reduced WHV-viremia significantly, demonstrating its potential as a therapeutic agent for HBV-related conditions .

- Clinical Trials in AIDS Patients : A pilot study assessed the antiviral activity of multiple doses of this compound in AIDS patients, indicating its potential role in managing opportunistic infections associated with HIV .

Wirkmechanismus

Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . In hepatitis B studies, this compound inhibits viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group, this compound causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action and Pharmacokinetics

Lobucavir is phosphorylated intracellularly to its active triphosphate form, which inhibits viral polymerases. Key pharmacokinetic properties include:

- Oral bioavailability : Demonstrated in woodchucks, with dose-dependent reductions in WHV DNA .

- Enzymatic activation: Regioselective aminoacylation of hydroxyl groups facilitates prodrug synthesis (e.g., BMS-233866) .

Comparison with Entecavir

Entecavir, a structurally related carbocyclic guanosine analog, was developed by modifying this compound’s scaffold to enhance potency .

Entecavir’s 100-fold greater potency stems from its exocyclic double bond and optimized carbocyclic ring, which enhance binding to HBV polymerase . However, this compound retains activity against entecavir-resistant mutants in vitro .

Comparison with Adefovir

Adefovir, a nucleotide analog, inhibits HBV replication via its diphosphate metabolite.

Both drugs suppress Lamivudine-resistant HBV, but this compound’s IC₅₀ is lower, suggesting superior efficacy . Adefovir’s nephrotoxicity limits its long-term use, whereas this compound’s mitochondrial safety profile is favorable .

Comparison with Lamivudine

Lamivudine, a deoxycytidine analog, was the first oral HBV antiviral but has high resistance rates.

While Lamivudine is more potent against wild-type HBV, this compound’s activity against resistant strains makes it a salvage option .

Activity Against Resistant HBV Strains

This compound’s efficacy against Lamivudine-resistant HBV mutants (e.g., M552I, L528M/M552V) is notable:

- In vitro IC₅₀ : 2.5–3.5 µM vs. 0.3 µM for wild-type HBV .

- Dose dependency : Higher doses (≥10 mg/kg) required for complete suppression in vivo .

Comparatively, Adefovir and Tenofovir show similar trends, but this compound’s unique cyclobutane structure may reduce cross-resistance .

Cross-Reactivity and Side Effect Profiles

- Entecavir : Associated with granulomatous drug eruptions due to structural similarity to this compound and acyclovir .

- Ganciclovir : Myelosuppression common, unlike this compound .

Potential in Combination Therapies

This compound synergizes with mycophenolate mofetil (MMF) against CMV and HSV by depleting intracellular dGTP pools, enhancing antiviral effects 10–100-fold . This contrasts with Entecavir, which is typically used as monotherapy .

Clinical Trial Status and Development

- HBV : Phase II trials showed dose-dependent viral suppression, but development halted due to Entecavir’s superiority .

- CMV/HSV : Phase II trials explored this compound for ganciclovir-resistant CMV, showing promise .

- COVID-19 : Briefly investigated as a repurposed candidate via computational screening .

Biologische Aktivität

Lobucavir, a deoxyguanine nucleoside analog, exhibits broad-spectrum antiviral activity primarily against various herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV). This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions as an antiviral agent by interfering with viral DNA synthesis. It is phosphorylated within infected cells to its active triphosphate form (LBV-TP), which then inhibits viral DNA polymerases. The mechanisms include:

- Inhibition of Viral DNA Polymerase : LBV-TP acts as a competitive inhibitor of the natural substrate dGTP, effectively halting DNA replication by causing a conformational change in the polymerase that blocks further elongation two to three nucleotides downstream from its incorporation .

- Non-obligate Chain Terminator : Unlike traditional chain terminators that lack a 3'-OH group, this compound's mechanism allows it to be incorporated into the viral DNA, leading to termination of the elongation process .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : Approximately 30-40% following oral administration.

- Half-life : Roughly 10 hours, allowing for sustained antiviral activity post-dosing .

Antiviral Efficacy

-

Against HCMV :

- In vitro studies demonstrated that LBV-TP inhibited HCMV DNA synthesis comparably to ganciclovir (GCV), with a Ki value of 5 nM .

- LBV effectively inhibited late protein and RNA expression dependent on viral DNA synthesis while not affecting early gene expression, indicating targeted action during the viral replication cycle .

-

Against HBV :

- This compound has shown effectiveness in blocking all three phases of HBV replication: priming, reverse transcription, and DNA-dependent DNA synthesis .

- Studies indicated that LBV-TP binds with high affinity to HBV polymerase, demonstrating significant antiviral activity even against GCV-resistant strains .

Case Studies and Clinical Trials

Several clinical studies have assessed the safety and efficacy of this compound:

- Study in AIDS Patients : A clinical trial evaluated this compound for treating cytomegalovirus infections in AIDS patients. Results indicated promising antiviral effects with manageable side effects .

- Comparative Studies : Research comparing this compound to other antiviral agents like ganciclovir showed that it maintained efficacy even in resistant strains of HCMV, highlighting its potential as a second-line treatment option .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Compound Type | Deoxyguanine nucleoside analog |

| Target Viruses | Herpesviruses, HBV, HCMV |

| Mechanism of Action | Inhibits viral DNA polymerase; acts as a non-obligate chain terminator |

| Bioavailability | 30-40% |

| Half-life | ~10 hours |

| Key Findings | Effective against GCV-resistant strains; inhibits all phases of HBV replication |

Q & A

Q. What is the biochemical mechanism by which Lobucavir inhibits viral DNA replication?

this compound, a carbocyclic nucleoside analog of deoxyguanosine, is phosphorylated intracellularly to its active triphosphate form. This metabolite competitively inhibits viral DNA polymerases by incorporating into nascent viral DNA, leading to chain termination. Methodologically, researchers should validate this mechanism using:

Q. How can researchers design experiments to evaluate this compound’s antiviral activity across different viral strains?

- Use cell culture models (e.g., human foreskin fibroblasts for CMV, HepG2 cells for HBV) infected with clinically relevant strains.

- Quantify antiviral efficacy via plaque reduction assays (IC₅₀ values) and viral load quantification (qPCR for DNA copies) .

- Include positive controls (e.g., ganciclovir for CMV) and assess cytotoxicity via MTT assays to calculate selectivity indices .

Q. What analytical methods are critical for characterizing this compound’s purity and structural integrity in synthesis studies?

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold) .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the cyclobutyl "sugar" moiety and absence of stereoisomeric impurities .

- Mass spectrometry (ESI-MS) for molecular weight validation .

Q. How should pharmacokinetic studies be structured to evaluate this compound’s bioavailability in preclinical models?

- Administer this compound via oral and intravenous routes in animal models (e.g., mice, rats) to calculate absolute oral bioavailability.

- Collect plasma/tissue samples at timed intervals and quantify drug levels using LC-MS/MS .

- Model data using non-compartmental analysis (NCA) to derive AUC, Cmax, and half-life .

Advanced Research Questions

Q. How can conflicting efficacy data between in vitro and in vivo studies of this compound be resolved?

- Compare experimental variables : cell line susceptibility vs. host immune responses in vivo, drug metabolism differences, and dosing regimens.

- Perform pharmacodynamic modeling to correlate tissue-specific drug concentrations with antiviral activity .

- Evaluate statistical power in animal studies; small sample sizes may inflate variability .

Q. What methodologies identify this compound-resistant viral mutants, and how can cross-resistance with other nucleoside analogs be assessed?

Q. How can researchers optimize combination therapies using this compound and other antivirals while minimizing antagonism?

Q. What in vivo models best recapitulate this compound’s efficacy in immunocompromised hosts?

Q. How can researchers address reproducibility challenges in this compound studies, particularly in enzymatic assays?

Q. What biomarkers are predictive of this compound’s clinical response in heterogeneous patient populations?

- Perform genotyping for polymorphisms in viral polymerases or host metabolic enzymes (e.g., kinases involved in phosphorylation) .

- Correlate baseline viral load kinetics and drug exposure (AUC/MIC ratios) with treatment outcomes in longitudinal cohorts .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate heterogeneity in published results .

- Ethnic and Genetic Variability : Include diverse preclinical models (e.g., transgenic mice with humanized drug metabolism pathways) to assess population-specific responses .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.